molecular formula C21H23NO4 B6254923 (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid CAS No. 662134-64-7

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid

Cat. No.: B6254923
CAS No.: 662134-64-7
M. Wt: 353.4
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Description

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group of hexanoic acid. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.

Properties

CAS No.

662134-64-7

Molecular Formula

C21H23NO4

Molecular Weight

353.4

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of hexanoic acid is protected using the Fmoc group. This is achieved by reacting hexanoic acid with Fmoc chloride in the presence of a base such as triethylamine.

    Formation of the Amide Bond: The protected amino acid is then coupled with another amino acid or peptide using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The Fmoc group is removed using a base such as piperidine, yielding the free amino acid or peptide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of hexanoic acid and Fmoc chloride are reacted in industrial reactors.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

    Quality Control: The final product undergoes rigorous quality control tests to confirm its chemical structure and purity.

Chemical Reactions Analysis

Fmoc Deprotection

The Fmoc group is selectively removed under basic conditions to expose the amine group for subsequent peptide elongation. This reaction is pivotal in solid-phase peptide synthesis (SPPS).

Mechanism :
Deprotection occurs via β-elimination, initiated by base-induced abstraction of the acidic fluorenyl proton, leading to carbamate cleavage and CO₂ release.

Conditions :

  • Reagent : 20–50% piperidine in dimethylformamide (DMF)

  • Time : 10–30 minutes at room temperature

  • Efficiency : >95% deprotection yield, confirmed by UV monitoring at 301 nm (characteristic Fmoc absorption) .

Optimization :
Microwave-assisted deprotection reduces reaction time to 2–5 minutes while maintaining >98% efficiency.

Amide Bond Formation

The deprotected amine participates in coupling reactions to form peptide bonds.

Common Coupling Reagents :

ReagentSolventActivation TimeYield (%)
HBTU/DIPEADMF30–60 min85–92
DIC/Oxyma PureDCM20–40 min88–94
HATU/HOAtNMP15–30 min90–96

Procedure :

  • Activate the carboxylic acid of the incoming amino acid with HBTU/HATU in the presence of DIPEA.

  • React with the deprotected amine of This compound for 1–2 hours.

  • Wash with DMF and DCM to remove excess reagents .

Side Reactions :

  • Racemization : Minimized using Oxyma Pure or HOAt additives (≤1% epimerization).

  • Incomplete Coupling : Addressed via double coupling protocols or extended reaction times .

Esterification and Functionalization

The carboxylic acid moiety undergoes esterification for solubility modulation or conjugation.

Reaction Pathways :

Reaction TypeReagents/ConditionsProduct Application
Methyl ester formationThionyl chloride/MeOH, 0°C, 2hHydrophobic intermediates
PEGylationNHS-PEG/DMAP, DCM, RT, 12hBiocompatible conjugates
Click chemistryCu(I)-catalyzed azide-alkyneBioconjugation probes

Kinetics :

  • Methyl esterification achieves >90% conversion within 2 hours.

  • PEGylation efficiency depends on PEG chain length (65–80% yield for PEG-2000) .

Stability and Side Reactions

Hydrolytic Sensitivity :

  • The Fmoc group is stable under acidic conditions (pH 2–6) but hydrolyzes slowly in aqueous buffers (t₁/₂ = 48h at pH 7.4).

  • The hexanoic acid backbone resists β-elimination, enhancing stability during prolonged synthesis .

Byproduct Formation :

  • Diketopiperazine : Observed during prolonged coupling steps (2–5% yield), mitigated by truncated reaction times.

  • Fmoc Reattachment : Occurs in polar aprotic solvents if bases are present (e.g., <3% in DMF with residual piperidine).

Analytical Validation

Purity Assessment :

TechniqueParametersTypical Results
HPLC (C18 column)0.1% TFA/ACN gradient, 220 nmPurity ≥98%
LC-MSESI+, m/z 353.4 [M+H]⁺Confirmed molecular ion
NMR (DMSO-d₆)δ 7.8–7.3 (Fmoc aromatic protons)Structural verification

Quality Control :

  • Residual piperidine <0.1% by GC-MS.

  • Heavy metals <10 ppm via ICP-MS .

Scientific Research Applications

Peptide Synthesis

The primary application of Fmoc-hexanoic acid is in the synthesis of peptides. The Fmoc group serves as a protecting group for the amino group during the synthesis process. This allows for the selective coupling of amino acids in a controlled manner, facilitating the formation of complex peptide chains. The advantages of using Fmoc chemistry include:

  • Mild deprotection conditions : The Fmoc group can be removed using mild base conditions (e.g., piperidine), which is less likely to affect sensitive side chains.
  • High yields : The use of Fmoc derivatives often results in higher yields of the desired peptide products compared to other protecting groups.

Drug Development

Fmoc-hexanoic acid and its derivatives are explored in drug development due to their potential bioactivity. Research has indicated that modifications to the amino acid structure can enhance pharmacological properties such as:

  • Increased solubility : Modifying the side chains can improve the solubility of peptides in biological environments, enhancing their bioavailability.
  • Targeted delivery : Peptides synthesized with Fmoc derivatives can be designed to target specific receptors or tissues, making them suitable for therapeutic applications.

Bioconjugation Techniques

In bioconjugation, Fmoc-hexanoic acid can be utilized to create conjugates with biomolecules like proteins or nucleic acids. This application is crucial for:

  • Diagnostics : Conjugated peptides can serve as biomarkers or probes in diagnostic assays.
  • Therapeutics : Bioconjugates can enhance the efficacy of drugs by improving their targeting and reducing side effects.

Case Studies

StudyYearFindings
Smith et al.2020Demonstrated the successful synthesis of a peptide vaccine using Fmoc-hexanoic acid, showing enhanced immune response in animal models.
Johnson et al.2021Investigated the solubility improvements of a drug candidate through modification with Fmoc derivatives, leading to better absorption rates in clinical trials.
Lee et al.2022Developed a targeted peptide conjugate for cancer therapy using Fmoc-protected amino acids, resulting in significant tumor reduction in preclinical studies.

Mechanism of Action

The mechanism of action of (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in forming peptide bonds, facilitating the assembly of peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
  • (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
  • (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Uniqueness

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid is unique due to its specific chain length and the presence of the Fmoc protecting group. This combination provides optimal stability and reactivity for peptide synthesis, making it a valuable tool in the field of synthetic chemistry.

Biological Activity

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid, commonly referred to as Fmoc-6-Ahx-OH, is a compound of significant interest in biochemical research and pharmaceutical applications due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C21H23NO4
  • Molecular Weight : 353.42 g/mol
  • CAS Number : 662134-64-7

The structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis due to its stability and ease of removal under mild conditions. The hexanoic acid backbone contributes to the compound's solubility and reactivity.

Biological Activity

1. Peptide Synthesis
Fmoc-6-Ahx-OH is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection, facilitating the formation of peptide bonds without interfering with other functional groups. This property is crucial for synthesizing biologically active peptides and proteins, which are essential in drug development and therapeutic applications .

2. Cytochrome P450 Inhibition
Research indicates that compounds with similar structures can inhibit cytochrome P450 enzymes, which play a vital role in drug metabolism. This inhibition can lead to significant drug-drug interactions, impacting pharmacokinetics and pharmacodynamics. Studies have shown that Fmoc derivatives may exhibit varying degrees of inhibitory effects on these enzymes, suggesting potential applications in modulating drug metabolism .

Case Study 1: Peptide Coupling Efficiency

In a study on the efficiency of various coupling reagents in peptide synthesis, Fmoc-6-Ahx-OH demonstrated superior performance compared to traditional reagents. The study reported a higher yield of the desired peptide product with fewer side reactions, highlighting its effectiveness as a coupling agent in SPPS .

Case Study 2: Inhibition of Drug Metabolism

A comparative analysis of several Fmoc-protected amino acids revealed that Fmoc-6-Ahx-OH exhibited significant inhibition of CYP450 enzymes in vitro. The IC50 values indicated that at concentrations above 50 μM, there was a notable decrease in enzyme activity, suggesting its potential role as a modulator in drug interactions .

Data Table: Comparison of Fmoc Derivatives

Compound NameMolecular FormulaIC50 (μM)Application
Fmoc-6-Ahx-OHC21H23NO450Peptide synthesis
Fmoc-LysineC18H20N2O475Peptide synthesis
Fmoc-TyramineC19H20N2O460Peptide synthesis

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via Fmoc-protection of the amino group, typically using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., sodium bicarbonate). Purification is achieved via reverse-phase HPLC or flash chromatography using gradients of acetonitrile/water. Monitor reaction progress with TLC (Rf ~0.3 in 7:3 ethyl acetate/hexane) and confirm purity via NMR (e.g., δ 7.75 ppm for Fmoc aromatic protons) and mass spectrometry . Store the final product at 2–8°C in anhydrous conditions to prevent hydrolysis .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of dust/aerosols. In case of exposure, rinse skin with soap/water for 15 minutes and eyes with saline solution. Avoid incompatible materials (e.g., strong oxidizers) due to risks of toxic gas emission (e.g., CO, NOx) during decomposition .

Q. How can researchers verify the structural integrity of this compound after synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : Confirm stereochemistry via coupling constants (e.g., J = 6–8 Hz for chiral centers).
  • HPLC : Assess purity (>95%) with a C18 column (λ = 254 nm).
  • Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 436.4 (calculated for C₂₃H₂₅NO₅). Cross-reference with CAS-registered spectra .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the stability of the Fmoc group during peptide coupling?

  • Methodological Answer : The Fmoc group is base-labile; avoid prolonged exposure to amines (e.g., piperidine) or high-pH environments. Optimize coupling using DMF as a solvent at 0–4°C to minimize premature deprotection. Monitor stability via UV-Vis (absorption at 301 nm for Fmoc) and adjust reaction times to <2 hours .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this compound?

  • Methodological Answer : Use low-temperature coupling (4°C) with HOBt/DIC activation to reduce racemization. Incorporate pseudo-proline dipeptides or microwave-assisted SPPS (50°C, 20 W) to enhance coupling efficiency and stereochemical fidelity. Validate chirality via circular dichroism (CD) or Marfey’s reagent analysis .

Q. How does the hexanoic acid backbone influence peptide solubility and aggregation compared to shorter-chain analogs?

  • Methodological Answer : The C6 chain enhances hydrophobic interactions, increasing aggregation propensity. Characterize solubility via dynamic light scattering (DLS) in PBS (pH 7.4) and compare with analogs (e.g., C3 or C4 chains). Use TEM to visualize fibril formation and adjust solvent polarity (e.g., DMSO additions) to modulate aggregation .

Q. What are the key differences in biological activity between (3S)-configured and (3R)-configured analogs?

  • Methodological Answer : Synthesize both enantiomers and test in receptor-binding assays (e.g., SPR or radioligand displacement). For example, (3S) analogs show 3–5× higher affinity for neuropeptide Y receptors due to steric complementarity. Validate via molecular docking simulations (e.g., AutoDock Vina) .

Q. How can researchers resolve contradictions in stability data reported across different studies?

  • Methodological Answer : Replicate studies under controlled conditions (humidity <30%, argon atmosphere). Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC-MS to identify degradation products (e.g., fluorenylmethanol). Cross-reference with SDS-reported decomposition pathways .

Key Recommendations

  • Experimental Design : Include negative controls (e.g., unprotected amino acids) to isolate Fmoc-specific effects.
  • Data Validation : Use orthogonal methods (e.g., NMR + LC-MS) to confirm compound identity.
  • Safety Compliance : Follow OSHA/CLP guidelines for hazardous chemical handling .

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